N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
Properties
IUPAC Name |
N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-19-14(11-2-3-11)8-12(18-19)10-17-24(20,21)13-4-5-15-16(9-13)23-7-6-22-15/h4-5,8-9,11,17H,2-3,6-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKWGMVVHVZLIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is the reaction of hydrazine with a suitable ketone or aldehyde to form the pyrazole ring, followed by subsequent functionalization to introduce the cyclopropyl and methyl groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The biological applications of this compound include its potential use as a probe in biochemical studies. Its interactions with various biomolecules can provide insights into biological processes.
Medicine: In the field of medicine, this compound has shown promise in preclinical studies for its potential therapeutic effects. It may be investigated for its activity against various diseases, including infectious diseases and cancer.
Industry: In industry, this compound can be used in the development of new materials and chemicals. Its properties may be harnessed for applications in pharmaceuticals, agrochemicals, and other sectors.
Mechanism of Action
The mechanism by which N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with other pyrazole and sulfonamide derivatives. Below is a detailed comparison based on synthesis, physicochemical properties, and biological relevance.
Pyrazole Derivatives with Sulfonamide Linkages
- Compound A: 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (from ). Key Differences: Replaces the benzo[d][1,4]dioxine sulfonamide with a thiophene-cyanide group. Synthesis: Utilizes 1,4-dioxane and triethylamine as solvents, with malononitrile as a reactant. The target compound, however, requires sulfonylation steps and cyclopropane functionalization.
Diarylypyrazole Carboxamides
- Compound B : N-Benzyl-N-hydroxy-1-aryl-5-(substituted phenyl)-1H-pyrazole-3-carboxamide (from ).
- Key Differences : Features a carboxamide group instead of a sulfonamide and lacks the benzo[d][1,4]dioxine ring.
- Synthesis : Employs EDCI/HOBT coupling agents in DMF, contrasting with the sulfonamide-forming reactions (e.g., sulfonyl chloride intermediates) needed for the target compound.
Physicochemical Properties
A comparative analysis of key properties is summarized in Table 1:
Biological Activity
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H21N3O2S
- Molecular Weight : 345.43 g/mol
- CAS Number : 1795304-63-0
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that it may exert its effects through the following mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide moiety may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : The pyrazole ring can interact with various receptors, potentially modulating signaling pathways critical for cell proliferation and survival.
Antimicrobial Activity
Studies have shown that compounds with similar structures exhibit antimicrobial properties against a range of pathogens. For instance, derivatives of pyrazole have demonstrated significant activity against bacteria such as Staphylococcus aureus and fungi including Candida albicans.
Anticancer Activity
Research indicates that this compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 15.0 | Apoptosis via caspase activation |
| MCF7 | 20.0 | Cell cycle arrest at G1 phase |
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various pyrazole derivatives, including our compound of interest. The results indicated a strong inhibitory effect against both gram-positive and gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
Study 2: Cancer Cell Line Testing
In another investigation, the compound was tested against multiple cancer cell lines (HeLa and MCF7). The findings revealed that it significantly reduced cell viability in a dose-dependent manner, highlighting its potential as an anticancer therapeutic.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
